

# BAY-1316957: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BAY-1316957** is a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R).[1][2] This synthetic organic molecule has demonstrated excellent drug metabolism and pharmacokinetic properties, positioning it as a promising candidate for the treatment of endometriosis and associated pain.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **BAY-1316957**.

# **Chemical Structure and Properties**

The chemical structure of **BAY-1316957** is provided below, along with its key identifiers and physicochemical properties.



| Identifier        | Value                                                                                                    |
|-------------------|----------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2-(9-Ethyl-6-methyl-9H-carbazol-3-yl)-1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid |
| Molecular Formula | C27H27N3O3                                                                                               |
| Molecular Weight  | 441.52 g/mol                                                                                             |
| CAS Number        | 1613264-40-6[1]                                                                                          |

#### Structure:

BAY-1316957 Chemical Structure

## Synthesis of BAY-1316957

The synthesis of **BAY-1316957** involves a multi-step process as detailed in the key scientific literature. The general synthetic scheme is outlined below.

## **Synthetic Scheme Overview**

The synthesis of **BAY-1316957** can be logically broken down into the formation of the carbazole and benzimidazole core structures, followed by their coupling and final modification.



Click to download full resolution via product page



Caption: A high-level overview of the synthetic workflow for BAY-1316957.

## **Detailed Experimental Protocols**

The following protocols are adapted from the primary literature and provide a general outline for the synthesis of **BAY-1316957**. Researchers should consult the original publication for specific reaction conditions and characterization data.

#### Step 1: Synthesis of the Carbazole Intermediate

The synthesis of the 9-ethyl-6-methyl-9H-carbazole-3-yl moiety typically begins with commercially available starting materials that undergo a series of reactions, including N-alkylation and functional group manipulations, to arrive at the desired substituted carbazole.

#### Step 2: Synthesis of the Benzimidazole Intermediate

The benzimidazole core is generally synthesized through the condensation of a substituted ophenylenediamine with a carboxylic acid or its derivative. For **BAY-1316957**, this involves the formation of the 1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid moiety.

#### Step 3: Coupling and Final Synthesis

The final step involves the coupling of the carbazole and benzimidazole intermediates, often through a palladium-catalyzed cross-coupling reaction, followed by any necessary deprotection or functional group modification steps to yield **BAY-1316957**.

# **Biological Activity and Pharmacokinetics**

**BAY-1316957** is a highly potent and selective antagonist of the human EP4 receptor. Its in-vitro and in-vivo pharmacological properties have been extensively characterized.

**In-Vitro Activity** 

| Parameter | Value      | Species | Assay                         |
|-----------|------------|---------|-------------------------------|
| IC50      | 15.3 nM[1] | Human   | EP4 Receptor Binding<br>Assay |



## **Pharmacokinetic Profile**

**BAY-1316957** has demonstrated favorable pharmacokinetic properties in preclinical species, including high oral bioavailability.

| Species    | Clearance | Half-life | Oral Bioavailability<br>(F%) |
|------------|-----------|-----------|------------------------------|
| Wistar Rat | Low       | Long      | 90%[3]                       |

# Mechanism of Action: EP4 Receptor Signaling Pathway

**BAY-1316957** exerts its therapeutic effect by blocking the signaling of the EP4 receptor. The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a cascade of intracellular events. **BAY-1316957** competitively inhibits this binding, thereby attenuating the downstream signaling.





Click to download full resolution via product page



Caption: The signaling pathway of the EP4 receptor and the antagonistic action of **BAY-1316957**.

## Conclusion

**BAY-1316957** is a well-characterized, potent, and selective EP4 receptor antagonist with a promising preclinical profile for the treatment of endometriosis. Its synthesis, while multistepped, is achievable through established synthetic methodologies. The data presented in this guide underscore the potential of **BAY-1316957** as a valuable therapeutic agent and a tool for further research into the role of the EP4 receptor in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. axonmedchem.com [axonmedchem.com]
- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BAY-1316957: A Technical Guide to its Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570045#bay-1316957-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com